molecular formula C19H19BrClNO4S B12140418 N-(3-bromobenzyl)-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

N-(3-bromobenzyl)-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12140418
M. Wt: 472.8 g/mol
InChI Key: XUJYQRARTMLYKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromobenzyl)-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of bromobenzyl, chlorophenoxy, and dioxidotetrahydrothiophenyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of a bromine atom to the benzyl group.

    Chlorination: Introduction of a chlorine atom to the phenoxy group.

    Acetamide Formation: Coupling of the bromobenzyl and chlorophenoxy groups with an acetamide moiety.

    Oxidation: Oxidation of the tetrahydrothiophenyl group to form the dioxidotetrahydrothiophenyl structure.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidized derivatives, while reduction may produce lower oxidized forms.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.

Biology

In biological research, derivatives of this compound may be investigated for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromobenzyl)-2-(2-chlorophenoxy)acetamide: Lacks the dioxidotetrahydrothiophenyl group.

    N-(3-bromobenzyl)-2-(2-chlorophenoxy)-N-(tetrahydrothiophen-3-yl)acetamide: Lacks the dioxidation on the tetrahydrothiophenyl group.

    N-(3-bromobenzyl)-2-phenoxyacetamide: Lacks both the chlorine and dioxidotetrahydrothiophenyl groups.

Uniqueness

The presence of the dioxidotetrahydrothiophenyl group in N-(3-bromobenzyl)-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide distinguishes it from similar compounds. This unique structural feature may confer specific chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C19H19BrClNO4S

Molecular Weight

472.8 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-2-(2-chlorophenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C19H19BrClNO4S/c20-15-5-3-4-14(10-15)11-22(16-8-9-27(24,25)13-16)19(23)12-26-18-7-2-1-6-17(18)21/h1-7,10,16H,8-9,11-13H2

InChI Key

XUJYQRARTMLYKX-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Br)C(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.